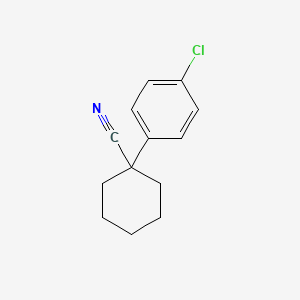

1-(4-Chlorophenyl)cyclohexanecarbonitrile

Descripción

1-(4-Chlorophenyl)cyclohexanecarbonitrile (CAS: 64399-28-6) is a cyclohexane derivative featuring a chlorophenyl substituent and a nitrile group. Its molecular formula is C₁₃H₁₄ClN, with a molecular weight of 219.71 g/mol . The compound is synthesized via a cycloalkylation reaction using 2-(4-chlorophenyl)acetonitrile, NaH, and 1,5-dibromopentane, yielding 86% under optimized conditions . It serves as a key intermediate in agrochemical synthesis, such as in the production of Fenbuconazole (a triazole fungicide) , and is cataloged by suppliers like Syntech Labs, Inc. with 99% purity .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHOYPXOCQTDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214646 | |

| Record name | 1-(4-Chlorophenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64399-28-6 | |

| Record name | 1-(4-Chlorophenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64399-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically include:

Temperature: 50-70°C

Solvent: Anhydrous ethanol or methanol

Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Reactants: 4-chlorobenzyl chloride, cyclohexanone, sodium cyanide

Temperature Control: Maintaining the reaction temperature between 50-70°C

Purification: Crystallization or distillation to obtain the pure compound

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Major Products Formed

Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.

Reduction: Formation of 1-(4-chlorophenyl)cyclohexanamine.

Substitution: Formation of various substituted phenylcyclohexanecarbonitriles.

Aplicaciones Científicas De Investigación

1-(4-Chlorophenyl)cyclohexanecarbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Chlorophenyl)cyclohexanecarbonitrile with analogs differing in substituents, ring size, or functional groups. Key parameters include synthetic yields, physical properties, and applications.

Substituted Phenylcyclohexanecarbonitriles

Table 1: Comparison of Phenylcyclohexanecarbonitrile Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent (4-Cl) enhances electrophilic reactivity compared to methoxy (4-OCH₃), which is electron-donating. This difference influences synthetic pathways and downstream applications, such as the use of chloro derivatives in agrochemicals .

Cyclopropane and Cyclobutane Analogs

Table 2: Cyclopropane/Cyclobutane-Based Nitriles

*Similarity scores (0–1 scale) reflect structural alignment with the target compound .

Key Observations:

- This property is leveraged in drug design for metabolic stability .

- Substituent Position: 3-Chloro substitution (CAS 124276-32-0) achieves a higher similarity score (0.97) than 4-chloro analogs, suggesting minor positional changes significantly impact molecular interactions .

Bromophenyl and Functionalized Derivatives

Table 3: Bromine-Substituted and Multi-Functional Analogs

Key Observations:

- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions, as seen in Chlorfenapyr (CAS 122453-73-0), which is used as a pesticide due to its stability and bioactivity .

- Multi-Functional Derivatives : The 3-oxo and methyl substituents in 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile introduce ketone functionality, altering electronic properties and enabling crystallographic studies .

Actividad Biológica

1-(4-Chlorophenyl)cyclohexanecarbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 235.71 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : The compound has been investigated for its anticancer properties, demonstrating effectiveness in inhibiting tumor cell proliferation in vitro .

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The chlorophenyl group enhances binding affinity to various receptors and enzymes, facilitating its therapeutic effects .

- Reactivity : The carbonitrile group may participate in hydrogen bonding with target proteins, influencing their activity and stability .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated that this compound exhibited significant antibacterial activity, suggesting its potential use as an alternative treatment option in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.